molecular formula C8H9F2NO2 B2646982 2-(Difluoromethoxy)-3-methoxyaniline CAS No. 1245771-59-8; 1431969-97-9

2-(Difluoromethoxy)-3-methoxyaniline

Cat. No.: B2646982
CAS No.: 1245771-59-8; 1431969-97-9
M. Wt: 189.162
InChI Key: GLZABCGDCUHKML-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-methoxyaniline is an aromatic amine derivative featuring a difluoromethoxy (–OCF₂H) group at the 2-position and a methoxy (–OCH₃) group at the 3-position of the aniline ring. Its molecular formula is C₈H₉F₂NO₂, with a molecular weight of 189.16 g/mol (based on its positional isomer in ). This compound is structurally related to intermediates in pharmaceutical synthesis, such as proton pump inhibitors (e.g., pantoprazole) and thyroid hormone analogs, where fluorine substituents enhance metabolic stability and bioavailability .

The compound’s hydrochloride salt form, This compound HCl, is also documented, suggesting its utility in drug formulation to improve solubility or crystallinity .

Properties

CAS No.

1245771-59-8; 1431969-97-9

Molecular Formula

C8H9F2NO2

Molecular Weight

189.162

IUPAC Name

2-(difluoromethoxy)-3-methoxyaniline

InChI

InChI=1S/C8H9F2NO2/c1-12-6-4-2-3-5(11)7(6)13-8(9)10/h2-4,8H,11H2,1H3

InChI Key

GLZABCGDCUHKML-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC(F)F)N

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Substituted Derivatives

A key positional isomer, 4-(difluoromethoxy)-3-methoxyaniline (CAS 832739-34-1), shares the same molecular formula but differs in the placement of the difluoromethoxy group. Structural isomerism significantly impacts physicochemical properties:

Property 2-(Difluoromethoxy)-3-methoxyaniline 4-(Difluoromethoxy)-3-methoxyaniline
Substituent Orientation –OCF₂H at 2-position –OCF₂H at 4-position
Molecular Weight 189.16 g/mol 189.16 g/mol
IUPAC Name This compound 4-(difluoromethoxy)-3-methoxyaniline
PubChem CID Not explicitly reported 7017139

The 2-substituted derivative likely exhibits distinct electronic effects due to the proximity of the electron-withdrawing difluoromethoxy group to the amino (–NH₂) group. This may reduce basicity compared to the 4-substituted isomer, where the –OCF₂H group exerts less direct electronic influence on the amine .

Functional Group Variations in Aniline Derivatives

Comparisons with other substituted anilines highlight the role of fluorine and alkoxy groups:

a) 3-Methoxyaniline (CAS 536-90-3)
  • Lacks fluorine substituents.
  • Lower molecular weight (123.15 g/mol).
  • Reduced metabolic stability due to absence of fluorinated groups, making it more prone to oxidative degradation .
b) 2-Chloro-3-methoxyaniline
  • Replaces –OCF₂H with –Cl.
  • Chlorine’s electronegativity enhances resonance effects but may increase toxicity risks compared to fluorine.
  • Lower lipophilicity (Cl vs. CF₂H) impacts membrane permeability .

Stability and Reactivity

The difluoromethoxy group in this compound confers enhanced stability against oxidative and hydrolytic degradation compared to non-fluorinated analogs. For example:

  • In pantoprazole synthesis, the –OCF₂H group resists overoxidation better than –OCH₃, minimizing sulfone byproduct formation .

Q & A

Q. What are the common synthetic routes for preparing 2-(Difluoromethoxy)-3-methoxyaniline, and how can intermediates be characterized?

  • Methodological Answer : A typical route involves nucleophilic substitution or condensation reactions. For example, 2-(difluoromethoxy)aniline derivatives can be synthesized via oxidation of thioether intermediates (e.g., converting thiol groups to sulfonyl or sulfinyl groups) . Characterization employs HPLC with UV detection (e.g., using a C18 column and phosphate buffer-acetonitrile mobile phase) to monitor intermediates and impurities . Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, particularly for distinguishing methoxy and difluoromethoxy substituents .

Q. How can researchers optimize reaction conditions to minimize impurities in this compound synthesis?

  • Methodological Answer : Impurities often arise from overoxidation or incomplete substitution. For instance, oxidation of thioether intermediates must be tightly controlled to avoid sulfone byproducts . Reaction parameters (temperature, pH, and oxidizing agent concentration) should be systematically varied and monitored via HPLC. Pharmacopeial guidelines recommend impurity limits (e.g., ≤0.15% for major impurities) and relative retention times for identification .

Q. What chromatographic methods are suitable for purity analysis of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection at 290 nm is widely used. A validated method includes a C18 column (4.6 × 150 mm, 5 μm), mobile phase of 0.01 M phosphate buffer (pH 7.4) and acetonitrile (75:25 v/v), and flow rate of 1.0 mL/min . System suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) ensure precision .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH and temperature conditions?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis of the difluoromethoxy group) should be studied using forced degradation experiments. For example, expose the compound to 0.1 M HCl/NaOH (70°C, 24 hours) and analyze via LC-MS to identify degradation products . Conflicting data may arise from differences in buffer composition or oxidation potential; replicate studies under controlled inert atmospheres (N₂/Ar) are critical .

Q. What strategies are effective for mechanistic studies of this compound in multi-component reactions?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O or ²H) can track reaction pathways in carbonylative borylamidation or cross-coupling reactions. For example, use 2-(difluoromethoxy)aniline with deuterated reagents to elucidate intermediates via NMR . Computational modeling (DFT) predicts transition states and regioselectivity, validated by kinetic studies .

Q. How can impurity profiling be enhanced for this compound in pharmaceutical intermediates?

  • Methodological Answer : Develop a stability-indicating UPLC method with tandem mass spectrometry (UPLC-MS/MS) to detect trace impurities (≤0.05%). For example, sulfone and sulfoxide byproducts from overoxidation can be quantified using reference standards . Pharmacopeial impurity databases (e.g., USP-PF) provide retention time and spectral libraries for cross-validation .

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